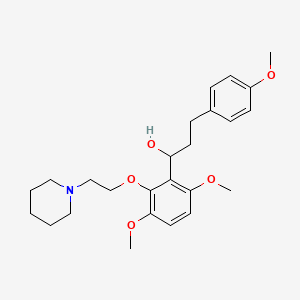
alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methoxybenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methoxybenzenepropanol is a complex organic compound with a unique structure that includes multiple methoxy groups and a piperidinyl ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanol, piperidine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methoxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methoxybenzenepropanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methoxybenzenepropanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
2-(3-{3,6-Dimethoxy-2-[2-(1-piperidinyl)ethoxy]phenyl}-3-hydroxypropyl)phenol hydrochloride: Shares a similar core structure but differs in the presence of additional functional groups.
Tricyclic pyrimidines: Although structurally different, these compounds also exhibit inhibitory effects on specific enzymes and are used in similar research applications.
Uniqueness
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methoxybenzenepropanol is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
88770-59-6 |
|---|---|
Molecular Formula |
C25H35NO5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C25H35NO5/c1-28-20-10-7-19(8-11-20)9-12-21(27)24-22(29-2)13-14-23(30-3)25(24)31-18-17-26-15-5-4-6-16-26/h7-8,10-11,13-14,21,27H,4-6,9,12,15-18H2,1-3H3 |
InChI Key |
PXZWUIZRMMMUTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C2=C(C=CC(=C2OCCN3CCCCC3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















